![molecular formula C18H14N4 B6432222 1,4-diphenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole CAS No. 2548989-45-1](/img/structure/B6432222.png)
1,4-diphenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole
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Overview
Description
1,4-Diphenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole is an organic compound with the molecular formula C18H15N3. It is a heterocyclic compound with a five-membered ring containing three nitrogen atoms. This compound has been studied extensively due to its potential applications in the fields of medicine and biology.
Scientific Research Applications
1,4-Diphenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole has been studied extensively due to its potential applications in the fields of medicine and biology. It has been used as an inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the metabolism of folic acid. It has also been used to study the effects of inhibitors on the enzyme cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics. In addition, it has been used to study the effects of inhibitors on the enzyme glycogen phosphorylase, which is involved in the regulation of glycogen metabolism.
Mechanism of Action
1,4-Diphenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole acts as an inhibitor of the enzyme dihydrofolate reductase (DHFR). DHFR is involved in the metabolism of folic acid, which is essential for the biosynthesis of nucleic acids and proteins. 1,4-Diphenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole binds to the active site of DHFR and inhibits its activity, thus preventing the metabolism of folic acid.
Biochemical and Physiological Effects
1,4-Diphenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the enzyme dihydrofolate reductase (DHFR), which is involved in the metabolism of folic acid. In addition, it has been shown to inhibit the enzyme cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics. Furthermore, it has been shown to inhibit the enzyme glycogen phosphorylase, which is involved in the regulation of glycogen metabolism.
Advantages and Limitations for Lab Experiments
1,4-Diphenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole has several advantages for use in laboratory experiments. First, it is relatively inexpensive and easy to synthesize. Second, it can be used to study the effects of inhibitors on enzymes such as DHFR, cytochrome P450, and glycogen phosphorylase. However, 1,4-Diphenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole also has several limitations. First, it is not very stable and can degrade over time. Second, it has a narrow therapeutic window, meaning that it must be used at the correct dosage in order to be effective.
Future Directions
1,4-Diphenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole has potential applications in the fields of medicine and biology. Future research could focus on the development of new derivatives of 1,4-Diphenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole with improved stability and a wider therapeutic window. Additionally, further research could be conducted to explore the potential applications of 1,4-Diphenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole in the treatment of various diseases. Finally, further research could be conducted to explore the potential of 1,4-Diphenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole as a tool for drug discovery.
Synthesis Methods
1,4-Diphenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole can be synthesized by the reaction of 1,4-diphenyl-1H-1,2,3-triazole and 1-pyrrolidine in aqueous solution. This reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction proceeds in two steps: first, the 1,4-diphenyl-1H-1,2,3-triazole is converted to 1,4-diphenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole by the addition of 1-pyrrolidine; then, the 1,4-diphenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole is isolated by filtration.
properties
IUPAC Name |
1,4-diphenyl-5-pyrrol-1-yltriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4/c1-3-9-15(10-4-1)17-18(21-13-7-8-14-21)22(20-19-17)16-11-5-2-6-12-16/h1-14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBVDMFEPQURNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(N=N2)C3=CC=CC=C3)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-diphenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole |
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